molecular formula C13H14N4O3 B7401514 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

Cat. No.: B7401514
M. Wt: 274.28 g/mol
InChI Key: RSATXVVNFTUXIQ-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 2-position The amine group is further substituted with a 1-(3-nitrophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:

    Nitration: The nitration of 3-phenylethylamine to introduce the nitro group.

    Pyrimidine Formation: The formation of the pyrimidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Cyclization: Cyclization can be achieved using strong acids or bases as catalysts.

Major Products

    Reduction: The reduction of the nitro group yields 4-methoxy-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the pyrimidine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine: A reduction product of the original compound.

    4-methoxy-N-[1-(3-chlorophenyl)ethyl]pyrimidin-2-amine: A derivative with a chloro substituent instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing a versatile platform for further modifications and applications.

Properties

IUPAC Name

4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9(10-4-3-5-11(8-10)17(18)19)15-13-14-7-6-12(16-13)20-2/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSATXVVNFTUXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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